

Application Notes and Protocols for the Functionalization of Thiophene-2-carbonitrile Derivatives

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Compound of Interest

Compound Name: 5-(Bromomethyl)thiophene-2-carbonitrile

Cat. No.: B144116

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These application notes provide a detailed overview of the synthesis and biological evaluation of functionalized thiophene-2-carbonitrile derivatives. The protocols outlined below offer step-by-step methodologies for key synthetic transformations, and the accompanying data summarizes the biological activities of selected compounds.

Introduction

Thiophene-2-carbonitrile and its derivatives are versatile heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. The thiophene ring system is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs.^[1] The nitrile group provides a useful handle for further chemical modifications, making thiophene-2-carbonitrile a valuable starting material for the synthesis of diverse compound libraries. Functionalized thiophene-2-carbonitriles have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and G protein-coupled receptor (GPR35) agonist activity.^{[2][3][4]}

This document details key functionalization strategies, including the Gewald reaction for the synthesis of 2-aminothiophene-3-carbonitriles, Suzuki cross-coupling and direct C-H arylation

for the introduction of aryl substituents, and the synthesis of fused thieno[2,3-d]pyrimidine systems.

Data Presentation

Table 1: Anticancer Activity of Functionalized Thiophene Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various thiophene derivatives against different cancer cell lines.

Compound ID	Structure/Substitution	Cancer Cell Line	IC50 (μM)	Reference
1	2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile	Not Specified	-	[5]
2	3-methoxythiophene-2-carboxylate derivative	MCF-7	5.25	[6]
3b	Thienopyrimidine derivative	HepG2	3.105 ± 0.14	[3]
3b	Thienopyrimidine derivative	PC-3	2.15 ± 0.12	[3]
4c	Thienopyrrole derivative	HepG2	3.023	[3]
4c	Thienopyrrole derivative	PC-3	3.12	[3]
RAA5	Ethyl 2-((4-chlorophenyl)amino)-4,5-dimethylthiophene-3-carboxylate	Various	0.411 - 2.8	[7]
TP 5	2,3-fused thiophene scaffold	HepG2 & SMMC-7721	> Paclitaxel	[8]
27	Tetrahydrobenzo[b]thiophene derivative	HEPG-2	8.48 ± 0.9	[8]

27	Tetrahydrobenzo[b]thiophene derivative	HCT-116	14.52 ± 2.5	[8]
27	Tetrahydrobenzo[b]thiophene derivative	MCF-7	9.78 ± 1.2	[8]
16	Tetrahydrobenzo[b]thiophene-3-carbonitrile	MDA-MB-231	0.31	[8]
16	Tetrahydrobenzo[b]thiophene-3-carbonitrile	A549	0.02	[8]

Table 2: Antimicrobial Activity of Functionalized Thiophene Derivatives

This table presents the minimum inhibitory concentration (MIC) values of various thiophene derivatives against different microbial strains.

Compound ID	Structure/Substitution	Microbial Strain	MIC (µg/mL)	Reference
S1	Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate	B. subtilis, S. aureus, E. coli, S. typhi	0.81 (µM/ml)	[9]
S4	Ethyl-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate	A. niger, C. albicans	0.91 (µM/ml)	[9]
4	2-benzamido-5-(o-tolyl)thiophene	Colistin-Resistant A. baumannii	16 (MIC50)	[10]
4	2-benzamido-5-(o-tolyl)thiophene	Colistin-Resistant E. coli	8 (MIC50)	[10]
5	2-benzamido-5-(m-tolyl)thiophene	Colistin-Resistant A. baumannii	16 (MIC50)	[10]
5	2-benzamido-5-(m-tolyl)thiophene	Colistin-Resistant E. coli	32 (MIC50)	[10]
8	2-(4-chlorobenzamido)-5-(m-tolyl)thiophene	Colistin-Resistant A. baumannii	32 (MIC50)	[10]
8	2-(4-chlorobenzamido)-5-(m-tolyl)thiophene	Colistin-Resistant E. coli	32 (MIC50)	[10]

)-5-(m-
tolyl)thiophene

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile via Gewald Reaction

This protocol describes the three-component Gewald reaction to synthesize a key 2-aminothiophene intermediate.

Materials:

- Acetophenone
- Malononitrile
- Elemental Sulfur
- Triethylamine
- Ethanol
- Sodium Bicarbonate solution (saturated)
- Tetrahydrofuran (THF)
- Sodium Chloride solution (12.5% aqueous)
- Dichloromethane (DCM)
- Magnesium Sulfate

Procedure:

Step 1: Synthesis of 2-(1-phenylethylidene)malononitrile[3]

- To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acetophenone (0.016 mol, 1.92 g), malononitrile (0.019 mol, 1.25 g), and ammonium acetate (0.019 mol, 1.46 g).
- Heat the mixture at 60 °C with stirring for 7 hours.
- After cooling to room temperature, add 30 mL of dichloromethane.
- Wash the organic phase with water (2 x 20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- Recrystallize the crude product from methanol to obtain pure 2-(1-phenylethylidene)malononitrile.

Step 2: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile^[3]

- Suspend the 2-(1-phenylethylidene)malononitrile from Step 1 and elemental sulfur (1.2 equivalents) in tetrahydrofuran.
- Heat the mixture to 35 °C.
- Add 1.0 equivalent of saturated sodium bicarbonate solution.
- Stir the mixture for 1 hour.
- Transfer the reaction mixture to a separatory funnel and wash with 12.5% aqueous sodium chloride solution.
- Isolate the product by crystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Suzuki Cross-Coupling of 5-Bromo-2-cyanothiophene with an Arylboronic Acid

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction for the arylation of a thiophene-2-carbonitrile derivative.

Materials:

- 5-Bromo-2-cyanothiophene
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium phosphate (K₃PO₄)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:[\[11\]](#)[\[12\]](#)

- To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-cyanothiophene (1.0 eq), the arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
- Add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).
- Add a 4:1 mixture of 1,4-dioxane and water.
- Heat the reaction mixture to 90 °C and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-thiophene-2-carbonitrile.

Protocol 3: Direct C-H Arylation of Thiophene-2-carbonitrile

This protocol describes the direct arylation of the thiophene ring at the C5 position.

Materials:

- Thiophene-2-carbonitrile
- Aryl bromide (e.g., 4-bromotoluene)
- Palladium(II) acetate [Pd(OAc)₂]
- Potassium acetate (KOAc)
- Dimethylacetamide (DMAc)
- Argon atmosphere

Procedure:

- In a Schlenk tube under an argon atmosphere, dissolve the aryl bromide (1 mmol), thiophene-2-carbonitrile (8 mmol), potassium acetate (1.2 mmol), and palladium(II) acetate (0.2 mol%) in dimethylacetamide (5 mL).
- Stir the reaction mixture at 130-140 °C for 20 hours.
- After cooling, remove the solvent in vacuo.
- Purify the crude mixture by silica-gel column chromatography to yield the 5-aryl-thiophene-2-carbonitrile.

Protocol 4: Synthesis of 4-Amino-thieno[2,3-d]pyrimidine from 2-Aminothiophene-3-carbonitrile

This protocol outlines the cyclization of a 2-aminothiophene-3-carbonitrile to form a thieno[2,3-d]pyrimidine.

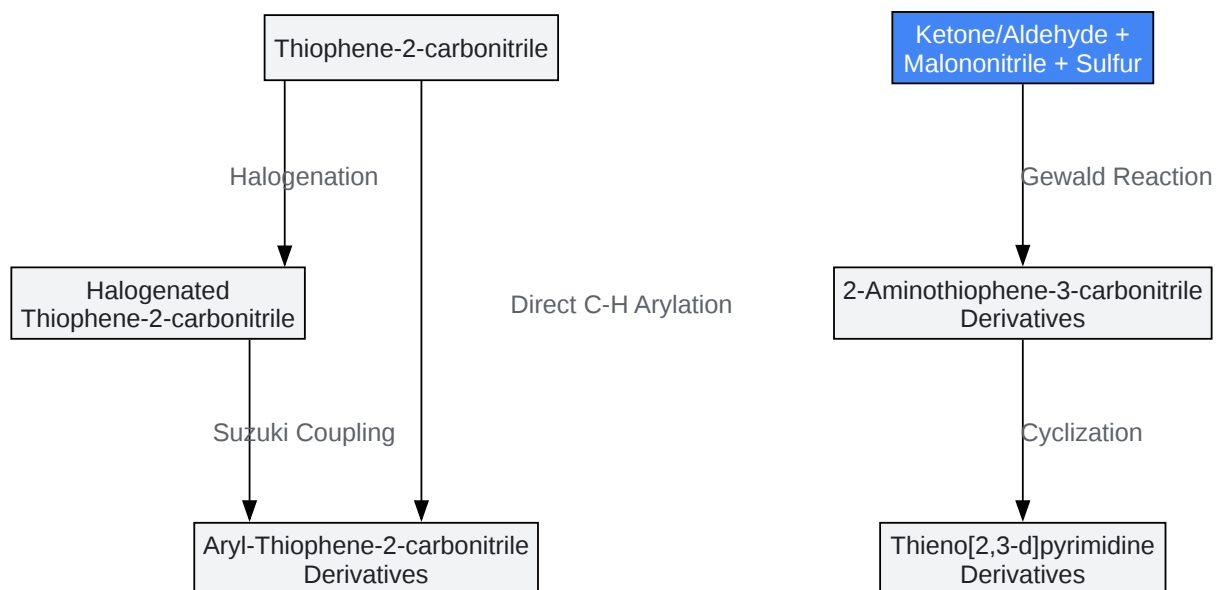
Materials:

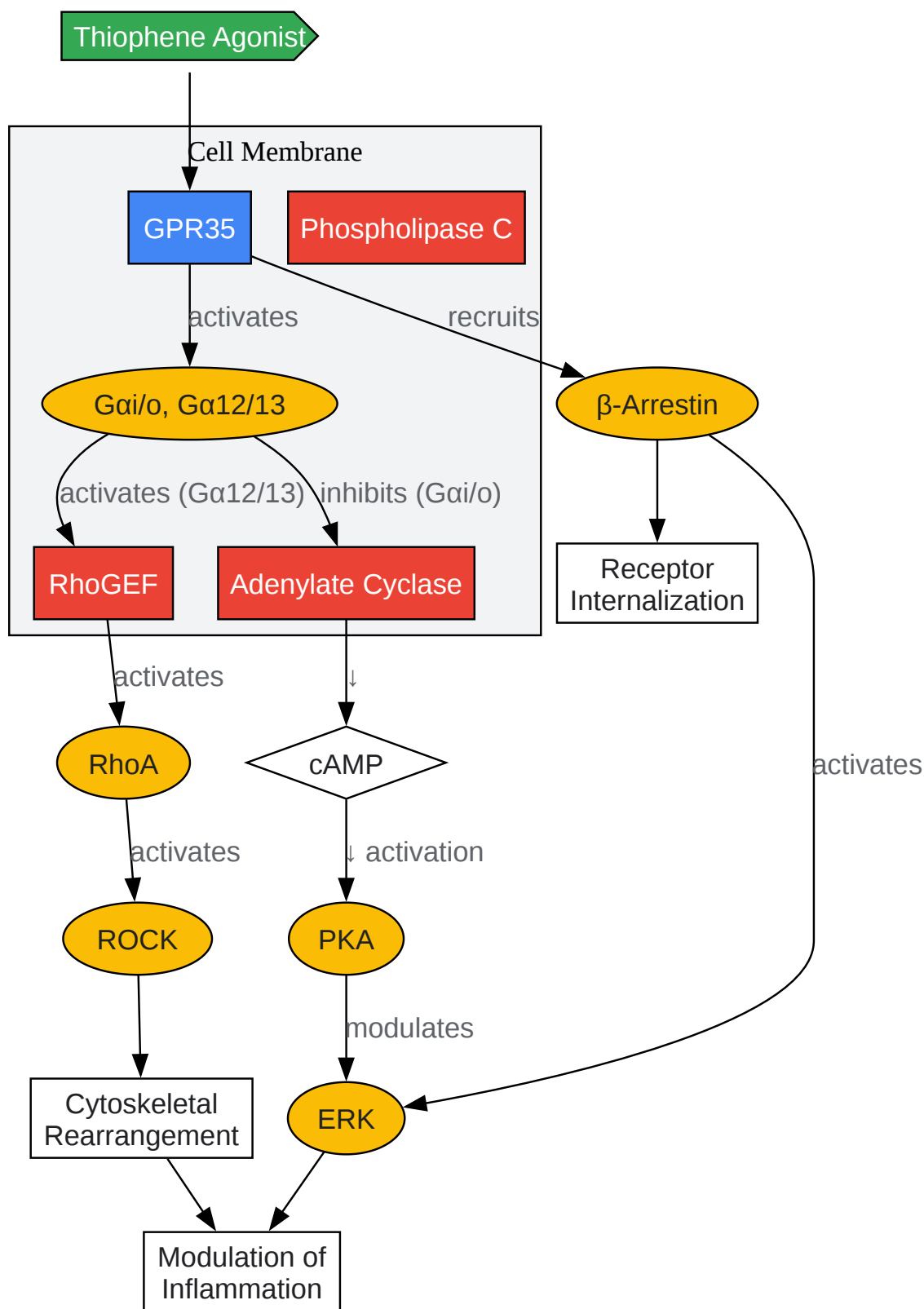
- 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile
- Formamide
- Ethanol

Procedure:[13]

- A mixture of the 2-aminothiophene-3-carbonitrile derivative (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
- The reaction mixture is then allowed to cool to room temperature overnight.
- The solid that forms is collected by filtration, washed with water, and dried.
- The crude product is recrystallized from ethanol to yield the pure 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-one.
- To obtain the 4-amino derivative, further reaction steps such as chlorination followed by amination would be necessary. A general procedure for such a transformation involves heating the corresponding 4-chloro-thieno[2,3-d]pyrimidine with a solution of ammonia in a suitable solvent.[14]

Visualizations





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